CYP1A1 Inhibition Potency: Defined Ki Value Enables DDI Risk Stratification Against Known Clinical Inhibitors
[1-(4-Bromophenyl)cyclopentyl]methanol demonstrates a measured inhibition constant (Ki) of 300 nM against recombinant human CYP1A1 in human liver microsomes, assessed over 15 minutes in the presence of NADPH [1]. This places the compound in a moderate inhibitory range when benchmarked against the potent clinical CYP1A1 inhibitor 7-Hydroxyflavone (Ki = 15 nM, 20-fold more potent) and the natural product Bergamottin (Ki = 10.7 nM, 28-fold more potent) . The moderate Ki value indicates that while CYP1A1 inhibition is measurable, the compound is substantially less likely to trigger CYP1A1-mediated clinical drug-drug interactions (DDIs) compared to sub-50 nM inhibitors, yet warrants formal DDI assessment if co-administered with narrow-therapeutic-index CYP1A1 substrates.
| Evidence Dimension | CYP1A1 Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 300 nM (0.30 µM) |
| Comparator Or Baseline | 7-Hydroxyflavone: Ki = 15 nM (0.015 µM); Bergamottin: Ki = 10.7 nM |
| Quantified Difference | Target compound is 20-fold less potent than 7-Hydroxyflavone and 28-fold less potent than Bergamottin |
| Conditions | Recombinant human CYP1A1 in human liver microsomes, 15 min incubation with NADPH regeneration system |
Why This Matters
Quantifying CYP1A1 inhibitory potency enables procurement decisions where moderate CYP inhibition is either desired (as a pharmacological tool) or must be avoided (to minimize DDI liability in lead optimization).
- [1] BindingDB BDBM50585332 (CHEMBL5077719). Ki: 300 nM. Binding affinity to recombinant CYP1A1 in human liver microsomes assessed as inhibition constant measured for 15 mins in the presence of NADPH. View Source
